Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 190728-30-4
VCID: VC20920809
InChI: InChI=1S/C15H12O4/c1-17-12-5-2-10(3-6-12)15(16)11-4-7-13-14(8-11)19-9-18-13/h2-8H,9H2,1H3
SMILES: COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCO3
Molecular Formula: C15H12O4
Molecular Weight: 256.25 g/mol

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-

CAS No.: 190728-30-4

Cat. No.: VC20920809

Molecular Formula: C15H12O4

Molecular Weight: 256.25 g/mol

* For research use only. Not for human or veterinary use.

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- - 190728-30-4

CAS No. 190728-30-4
Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
IUPAC Name 1,3-benzodioxol-5-yl-(4-methoxyphenyl)methanone
Standard InChI InChI=1S/C15H12O4/c1-17-12-5-2-10(3-6-12)15(16)11-4-7-13-14(8-11)19-9-18-13/h2-8H,9H2,1H3
Standard InChI Key NLRLDQDVKAIZBS-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCO3
Canonical SMILES COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)OCO3

Chemical Properties and Structural Characteristics

Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- is identified by the CAS number 190728-30-4 and possesses the molecular formula C15H12O4 with a calculated molecular weight of 256.25 g/mol. The compound's structure features three key components that define its chemical identity and potential reactivity:

Key Structural Components

The compound comprises three main structural elements that contribute to its chemical behavior:

  • A 1,3-benzodioxole moiety (also known as methylenedioxybenzene group)

  • A 4-methoxyphenyl group (p-methoxyphenyl)

  • A carbonyl bridge (methanone group) connecting these two aromatic systems
    This arrangement creates a molecule with several functional groups that can participate in various chemical interactions, including hydrogen bonding, π-π stacking, and potential interactions with biological targets.

Synthesis Methodologies

The synthesis of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- typically involves chemical reactions that establish the carbonyl linkage between the aromatic components.

General Synthetic Approaches

The formation of the carbonyl bridge between the benzodioxole ring and the methoxy-substituted phenyl group represents the key synthetic challenge in preparing this compound. Several methodological approaches may be employed to achieve this connection:

  • Friedel-Crafts acylation reactions using activated acid derivatives

  • Cross-coupling reactions catalyzed by transition metals

  • Oxidation of appropriate secondary alcohols to the corresponding ketone
    These synthetic pathways must be carefully controlled to achieve satisfactory yields and purity levels suitable for research applications.

Purification Techniques

Following synthesis, the compound requires purification through standard techniques potentially including:

  • Column chromatography

  • Recrystallization

  • Advanced separation techniques such as preparative HPLC
    The specific conditions for purification would be tailored to the synthetic route employed and the nature of potential impurities.

Research Applications and Current Utilization

The current applications of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- appear to be primarily in the research domain rather than commercial or therapeutic use.

Medicinal Chemistry Research

In medicinal chemistry, the compound may serve several functions:

  • As a building block or intermediate in the synthesis of more complex bioactive molecules

  • As a lead compound for structure-activity relationship studies

  • For exploring specific pharmacophore models related to the benzodioxole and methoxyphenyl moieties
    These applications leverage the compound's unique structural features to advance drug discovery efforts.

Organic Synthesis Applications

Beyond medicinal chemistry, the compound may find use in:

  • As a starting material for more complex organic transformations

  • In studies of reaction methodology involving carbonyl-containing aromatic systems

  • As a model compound for spectroscopic analysis and characterization
    These synthetic applications highlight the compound's utility as a chemical tool beyond potential biological activities.

Comparative Analysis with Structurally Related Compounds

To better understand Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-, it is valuable to examine related compounds that share structural similarities.

Structural Analogs Comparison

The following table presents a comparative analysis of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- with structurally related compounds:

PropertyMethanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)-1,3-Benzodioxol-5-yl[4-(4-methoxyphenyl)piperazin-1-yl]methanone
Molecular FormulaC15H12O4C19H20N2O4
Molecular Weight256.25 g/mol340.4 g/mol
CAS Number190728-30-4Not specified in sources
Key Structural FeatureDirect carbonyl connection between aromatic ringsPiperazine linker between aromatic systems
Functional GroupsBenzodioxole, methoxyphenyl, carbonylBenzodioxole, methoxyphenyl, carbonyl, piperazine
This comparison highlights the structural differences and similarities between these compounds, particularly the presence of a piperazine linker in the related compound versus the direct carbonyl connection in our target molecule.

Structure-Function Relationships

The structural variations between these related compounds can significantly impact their potential biological activities:

  • The addition of a piperazine ring in the related compound introduces basic nitrogen atoms that can alter solubility, bioavailability, and target interactions

  • The direct carbonyl linkage in Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- creates a more rigid structure that may influence receptor binding profiles

  • Both compounds contain the benzodioxole and methoxyphenyl moieties that may contribute to similar interaction patterns with biological targets
    These structure-function relationships highlight how subtle structural modifications can potentially lead to significant differences in biological activity profiles.

Future Research Directions

The current understanding of Methanone, 1,3-benzodioxol-5-yl(4-methoxyphenyl)- reveals several promising avenues for future investigation.

Technological Applications

Beyond biological applications, the compound may find utility in:

  • Development of chemical sensors based on specific interaction patterns

  • As a precursor for materials science applications

  • In the development of analytical standards for related compounds
    These technological applications highlight the diverse potential uses beyond traditional medicinal chemistry contexts.

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